molecular formula C9H7F3O3 B12276959 4-(2,2,2-Trifluoroethoxy)salicylaldehyde

4-(2,2,2-Trifluoroethoxy)salicylaldehyde

Cat. No.: B12276959
M. Wt: 220.14 g/mol
InChI Key: RDAFVRCXIJMRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde typically involves the reaction of salicylaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)salicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)salicylaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)benzaldehyde: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde: Another name for 4-(2,2,2-Trifluoroethoxy)salicylaldehyde.

    4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both the trifluoroethoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-2-1-6(4-13)8(14)3-7/h1-4,14H,5H2

InChI Key

RDAFVRCXIJMRIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.